molecular formula C6H4N2O4 B1357199 1,3-Dinitrobenzene-13C6 CAS No. 201595-60-0

1,3-Dinitrobenzene-13C6

Cat. No.: B1357199
CAS No.: 201595-60-0
M. Wt: 174.06 g/mol
InChI Key: WDCYWAQPCXBPJA-IDEBNGHGSA-N
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Description

1,3-Dinitrobenzene-13C6 is a labeled isotopic compound of 1,3-Dinitrobenzene, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature. The chemical formula for this compound is 13C6H4(NO2)2, and it has a molecular weight of 174.06 g/mol .

Biochemical Analysis

Biochemical Properties

1,3-Dinitrobenzene-13C6 plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. One of the primary interactions is with the pyruvate dehydrogenase complex (PDHc), where this compound inhibits the complex, leading to metabolic impairment . This inhibition is associated with the loss of lipoic acid immunoreactivity, suggesting that this compound modifies lipoic acid, a cofactor essential for PDHc activity . Additionally, the compound interacts with other biomolecules, inducing oxidative stress and producing reactive intermediates that further affect cellular metabolism .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In astroglial cells, exposure to this compound results in altered morphology and biochemical dysfunction, consistent with disrupted oxidative energy metabolism . The compound inhibits the pyruvate dehydrogenase complex, leading to decreased cell viability and increased oxidative stress . These effects extend to other cell types, influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the pyruvate dehydrogenase complex. The compound inhibits the complex by modifying lipoic acid, a crucial cofactor for the enzyme’s activity . This inhibition disrupts oxidative energy metabolism, leading to metabolic impairment and increased oxidative stress . Additionally, this compound induces the production of reactive intermediates, further exacerbating cellular dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits significant exothermic properties in a closed system, posing a severe risk of explosion . Over time, this compound undergoes thermal decomposition, especially when exposed to mixed acids and other chemicals . These temporal changes affect the compound’s stability and long-term effects on cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces metabolic impairment and oxidative stress . At higher doses, this compound exhibits toxic effects, including damage to the reproductive and nervous systems . These adverse effects highlight the importance of dosage control in experimental settings to avoid severe toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of the pyruvate dehydrogenase complex . This inhibition disrupts the normal metabolic flux, leading to decreased energy production and increased oxidative stress . The compound’s interaction with lipoic acid and other cofactors further affects metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s effects on cellular function and its overall distribution within the organism .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as mitochondria and the cytoplasm . This subcellular localization is crucial for its activity and function, as it allows this compound to interact with key biomolecules and enzymes within these compartments .

Preparation Methods

1,3-Dinitrobenzene-13C6 is synthesized through the nitration of benzene-13C6. The nitration process involves the reaction of benzene-13C6 with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction conditions are carefully controlled to ensure the selective formation of the 1,3-dinitro isomer. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2\text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)_2 + 2\text{H}_2\text{O} ]

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, with additional purification steps to ensure the high isotopic purity of the final product .

Chemical Reactions Analysis

1,3-Dinitrobenzene-13C6 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium sulfide, iron, hydrochloric acid, and nitronium tetrafluoroborate. The major products formed are 3-nitroaniline, m-phenylenediamine, and 1,3,5-trinitrobenzene .

Scientific Research Applications

1,3-Dinitrobenzene-13C6 is widely used in scientific research due to its isotopic labeling. Its applications include:

Comparison with Similar Compounds

1,3-Dinitrobenzene-13C6 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its carbon-13 labeling, which makes it particularly useful for tracing and analytical studies in various scientific fields .

Properties

IUPAC Name

1,3-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCYWAQPCXBPJA-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583995
Record name 1,3-Dinitro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-60-0
Record name 1,3-Dinitro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201595-60-0
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